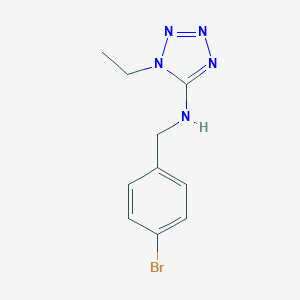![molecular formula C10H12N2O2S B275749 Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)
Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiol-containing benzoate ester family and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate involves the formation of a covalent bond between the thiol group of a biomolecule and the sulfhydryl group of the compound. This reaction results in the formation of a highly fluorescent adduct, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate has been found to exhibit a range of biochemical and physiological effects. These effects include the ability to induce apoptosis in cancer cells, the ability to inhibit the growth of certain bacteria, and the ability to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate in lab experiments is its high selectivity for thiols. This compound has been shown to react selectively with thiols in the presence of other functional groups, making it an ideal tool for studying thiol-containing biomolecules. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are several future directions for the study of Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate. One potential direction is the development of new fluorescent probes based on this compound. These probes could be used to study a wide range of thiol-containing biomolecules and could have applications in both basic and applied research. Another potential direction is the study of the mechanism of action of this compound in more detail. This could lead to a better understanding of its biochemical and physiological effects and could help to identify new applications for this compound in scientific research.
Scientific Research Applications
Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate has been studied extensively for its potential applications in scientific research. One of its primary applications is as a fluorescent probe for the detection of thiols in biological systems. This compound has been shown to selectively react with thiols in the presence of other functional groups, making it an ideal tool for studying thiol-containing biomolecules.
properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
methyl 2-(carbamimidoylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C10H12N2O2S/c1-14-9(13)8-5-3-2-4-7(8)6-15-10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
InChI Key |
FGIJQAQQTPDGNT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1CSC(=N)N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC(=N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)






![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)